molecular formula C10H14BClO3 B1173787 (6,6)-phenyl-C61 Methyl-hexanoate CAS No. 1242279-48-6

(6,6)-phenyl-C61 Methyl-hexanoate

Cat. No.: B1173787
CAS No.: 1242279-48-6
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Description

(6,6)-phenyl-C61 Methyl-hexanoate (PC61HM) is a high-purity fullerene derivative supplied at >99% grade and is a key material for researchers in the field of organic electronics . This compound is structurally analogous to the widely studied [6,6]-phenyl-C61-butyric acid methyl ester (PCBM), which is renowned for its excellent electron-accepting properties and is extensively investigated for use in organic photovoltaic cells (OPVs) and perovskite solar cells (PSCs) . Its primary research value lies in its ability to efficiently transport electrons, a critical function in the photoactive layer of electronic devices. Researchers utilize such fullerene derivatives to create solution-processable donor/acceptor blends, which are essential for developing "printable" or flexible electronics . In practical research applications, this compound can function as an electron transport layer (ETL) or be integrated into the light-absorber layer itself. Studies on similar compounds show that adding a small amount of fullerene derivative into a perovskite precursor solution can significantly improve the power conversion efficiency of the resulting solar cells by enhancing electron transport and passivating defects at the interface and within the perovskite crystal grains . The thermal properties of this compound, characterized by a high thermal stability with a weight loss of only 0.5% above 350 °C, make it a robust candidate for device fabrication processes that involve thermal treatment . Furthermore, the agglomeration behavior of these molecules in different solvents is a critical factor determining the nanoscale morphology of the photoactive layer, which directly impacts device performance . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

CAS No.

1242279-48-6

Molecular Formula

C10H14BClO3

Synonyms

(6,6)-phenyl-C61 Methyl-hexanoate

Origin of Product

United States

Synthesis and Chemical Modification Strategies for 6,6 Phenyl C61 Methyl Hexanoate

Established Synthesis Pathways of Methanofullerenes

Methanofullerenes, including PCBM, are primarily synthesized through the functionalization of the fullerene C60 core. beilstein-journals.org The driving force behind these reactions is the reduction of strain within the fullerene cage. beilstein-journals.org Several key pathways have been established for this purpose.

Cycloaddition Reactions (e.g., Bingel-Hirsch Type Additions) to Fullerene Core

The most prevalent method for creating methanofullerenes is through [2+1] cycloaddition reactions. beilstein-journals.orgbeilstein-journals.org Among these, the Bingel reaction is a highly efficient and widely used technique. rsc.orgnih.gov Discovered by C. Bingel in 1993, this reaction involves the cyclopropanation of the fullerene C60. chem-station.comwikipedia.org

The reaction mechanism proceeds through the nucleophilic addition of a stabilized carbanion, typically generated from a bromo-derivative of a malonate ester in the presence of a base like sodium hydride or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to one of the nih.govnih.gov double bonds of the fullerene. chem-station.comwikipedia.org This initial addition forms a carbanion on the fullerene cage, which then undergoes an intramolecular nucleophilic substitution, displacing the halogen to form the cyclopropane (B1198618) ring. chem-station.comwikipedia.org The Bingel-Hirsch modification of this method allows for the in situ generation of the required halo-malonate, further simplifying the process. nih.govchem-station.com

A significant advantage of the Bingel reaction is its high regioselectivity, exclusively targeting the nih.govnih.gov bonds of the fullerene, and its ability to proceed under mild conditions with relatively high yields. chem-station.com The resulting ester groups also provide a handle for further chemical transformations. chem-station.com

An alternative to the Bingel reaction is the thermal addition of diazo compounds. beilstein-journals.orgbeilstein-journals.org This method can lead to a mixture of nih.govwikipedia.org-closed and nih.govnih.gov-open isomers. beilstein-journals.orgnih.gov The reaction can proceed through two possible mechanisms: the initial formation of a carbene from the diazo compound followed by its addition to a nih.govnih.gov bond, or a 1,3-dipolar cycloaddition to form a pyrazoline intermediate, which then eliminates nitrogen. beilstein-journals.org

Sulfur Ylide Mediated Synthesis Approaches

Sulfur ylides, which are zwitterionic compounds, serve as effective one-carbon synthons in various organic transformations, including the synthesis of three-membered rings. nih.govmdpi.com While their application in the direct synthesis of (6,6)-phenyl-C61 Methyl-hexanoate is less common than cycloaddition methods, they represent a valid synthetic strategy. The Corey-Chaykovsky reaction, which utilizes sulfur ylides, is a well-established method for synthesizing small rings like epoxides and cyclopropanes. nih.gov

The generation of sulfur ylides can be achieved through the reaction of a sulfide (B99878) with a carbenoid intermediate. nih.gov For instance, the thermal decomposition of bis(trimethylsilylmethyl)sulfoxide can generate a thiocarbonyl ylide that undergoes a [2+3] cycloaddition with C60 to form a tetrahydrothiophene-fused derivative. researchgate.net The versatility of sulfur ylides makes them potential surrogates for diazo compounds in certain reactions. mdpi.com

Photoirradiation-Assisted Synthesis Methodologies

Photoirradiation offers a powerful tool for the synthesis of methanofullerenes, often providing enhanced control and selectivity. nih.govrsc.org A notable application is the site-selective synthesis of beilstein-journals.orgmethanofullerenes under light irradiation at low temperatures, which circumvents the need for costly and time-consuming HPLC separation of isomers. rsc.org

Furthermore, methanofullerene synthesis can be achieved via the generation of fullerene radical anions under photoirradiation. nih.gov This method avoids the need for strong reducing agents or the pre-synthesis of reactive intermediates. nih.gov The photochemical approach can also be used in conjunction with other methods, such as the photolysis of pyrazoline intermediates formed from diazo compounds to extrude nitrogen and form the cyclopropane ring. nih.gov A degassed solution of a silylene precursor and C60 in toluene, when irradiated with a low-pressure mercury lamp, has been shown to yield a bis-silylene adduct. nih.gov

Advancements in Synthesis Methodologies for Enhanced Yield and Purity

Continuous efforts are being made to improve the synthesis of PCBM and other fullerene derivatives to achieve higher yields and purity, which are crucial for their application in high-performance electronic devices. A key challenge in fullerene chemistry is the separation of the desired product from a complex mixture of unreacted starting materials and multi-adduct isomers. acs.orgnih.gov

Significant advancements have been made in purification techniques. While traditional column chromatography using stationary phases like silica (B1680970) gel and alumina (B75360) is common, it often lacks the necessary separation power. tandfonline.com Modern high-performance liquid chromatography (HPLC) is a more effective method for purifying fullerenes and their derivatives. tandfonline.com Other techniques such as Soxhlet extraction, gel permeation chromatography, and the use of activated charcoal have also been explored. tandfonline.comtandfonline.comrsc.org

Recent breakthroughs in supramolecular chemistry offer promising alternatives to chromatography for fullerene purification. google.com The use of specifically designed host molecules can selectively bind to the target fullerene or fullerene derivative, allowing for its separation from the reaction mixture. google.com

In terms of synthesis, methods that provide higher yields of the desired mono-adduct are continuously being developed. One patented method reports a synthesis of PCBM with a yield of at least 40%. researchgate.net The optimization of reaction conditions, such as the molar ratios of reactants and the choice of base and solvent, plays a crucial role in maximizing the yield and minimizing the formation of unwanted byproducts. nih.gov

Functionalization and Derivatization Strategies for Modified Electronic and Morphological Behavior

The electronic and morphological properties of this compound can be fine-tuned through chemical functionalization and derivatization. acs.orgresearchgate.netossila.com These modifications are aimed at improving its performance as an electron acceptor in organic solar cells and other electronic devices.

By introducing different functional groups onto the fullerene cage or the phenylbutyric acid methyl ester side chain, it is possible to alter the molecule's energy levels, solubility, and self-assembly behavior. For instance, modifying PCBM can lead to stronger absorption in the solar spectrum and a higher lowest unoccupied molecular orbital (LUMO) energy level. acs.org This increase in the LUMO level is particularly desirable as it can lead to a higher open-circuit voltage (Voc) in solar cells. rsc.orgmdpi.com The addition of methoxy (B1213986) groups to 1,4-bisbenzyl fullerene adducts, for example, has been shown to increase the LUMO level and enhance the power conversion efficiency of solar cells compared to those using unmodified PCBM. mdpi.com

Functionalization can also impact the material's morphology. The introduction of certain groups can influence how the molecules pack in the solid state, which in turn affects charge transport. nih.gov For example, PCBM has been used to functionalize tungsten disulfide (WS2) nanoflakes, creating a hybrid nanostructure with improved performance as a battery anode by reducing agglomeration and improving conductivity. researchgate.net

Synthesis of Bis- and Multi-Adducts of Fullerene

The synthesis of bis- and multi-adducts of fullerenes, such as bis-PCBM, represents a key strategy for significantly altering the electronic properties of the parent fullerene. rsc.orgacs.org Higher adducts generally exhibit shallower LUMO energy levels compared to their mono-adduct counterparts. acs.org This property is beneficial for increasing the open-circuit voltage of organic solar cells. acs.orgacs.org

However, the synthesis of bis-adducts often results in a mixture of structural isomers, which can introduce energetic and morphological disorder, negatively impacting device performance. acs.orgnih.gov Therefore, a major focus in this area is the regioselective synthesis of specific isomers. acs.orgresearchgate.net Supramolecular masks and tether-directed approaches have emerged as powerful tools for controlling the regiochemistry of multiple additions to the fullerene core. acs.orgresearchgate.net For instance, the use of a supramolecular mask has enabled the regioselective synthesis of specific bis-adducts of C70. acs.org Similarly, tether-directed remote functionalization using photoactive tethers has demonstrated that the bis-functionalization of C60 can be controlled by light.

Structural Modifications Aimed at Tailored Electronic Levels

The electronic properties of rsc.orgrsc.org-phenyl-C61-butyric acid methyl ester (PCBM), specifically its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, are critical determinants of its performance as an electron acceptor in organic electronic devices. researchgate.netchemborun.com The standard LUMO energy level of PCBM is approximately 3.7 eV. chemborun.com However, this relatively low LUMO level can limit the open-circuit voltage (Voc) in organic solar cells. researchgate.net Consequently, significant research has focused on rationally modifying the molecular structure of PCBM to elevate its LUMO energy level, thereby enhancing device efficiency.

A prominent strategy for this modification involves altering the addend moiety attached to the fullerene cage. sigmaaldrich.com One effective approach is to replace the standard ester structure with a more complex functional group. For instance, a modified fullerene, referred to as 'F', was synthesized by first hydrolyzing PCBM to its corresponding carboxylic acid. researchgate.net This acid was then converted into a carbonyl chloride, which was subsequently condensed with 4-nitro-4'-hydroxy-α-cyanostilbene. researchgate.net

This structural modification resulted in a significant adjustment of the molecule's electronic properties. Cyclic voltammetry measurements revealed that the LUMO energy level of the modified fullerene F is 0.25 eV higher than that of the original PCBM. researchgate.net This upward shift in the LUMO level directly contributed to an improved open-circuit voltage in a polymer solar cell, demonstrating the efficacy of targeted structural modifications. researchgate.net

Table 1: Comparison of Electronic Energy Levels

Compound HOMO (eV) LUMO (eV) LUMO Shift vs. PCBM (eV) Source(s)
PCBM -6.1 -3.7 N/A chemborun.com

Chemical Approaches for Solubility Enhancement

The solubility of fullerene derivatives is a crucial factor for their application in solution-processable organic electronics. sigmaaldrich.comwikipedia.org Pristine fullerene (C60) has poor solubility in common organic solvents, which limits its practical use. rsc.org The development of PCBM, through the addition of a phenyl-butyric acid methyl ester functional group, was a significant breakthrough that greatly enhanced its solubility in solvents like chlorobenzene (B131634), dichlorobenzene, and toluene, making it a more practical choice for creating "printable" electronics. sigmaaldrich.comwikipedia.orgresearchgate.net

Despite this improvement, further enhancing solubility remains a key research objective to optimize film morphology and device performance. sigmaaldrich.com Chemical modifications to the PCBM structure have proven effective in achieving this goal.

One approach is to increase the size of the organic addend. The modified fullerene F, synthesized by attaching a 4-nitro-4'-hydroxy-α-cyanostilbene group, was found to be more soluble than PCBM in common organic solvents precisely because of this larger organic moiety. researchgate.net

Another innovative strategy is the synthesis of endohedral fullerenes. Researchers have successfully synthesized a neutral, lithium-encapsulating PCBM derivative (Li@PCBM). rsc.org While the precursor, pristine Li@C60, is poorly soluble, the resulting Li@PCBM is highly soluble in common organic solvents such as chlorobenzene and dichloromethane (B109758) (DCM). rsc.org Dynamic light scattering measurements confirmed that Li@PCBM can be dispersed as single molecules in chlorobenzene, a significant improvement over the poor dispersibility of its unfunctionalized endohedral counterpart. rsc.org

The solubility of PCBM itself varies significantly depending on the solvent, which influences the degree of aggregation in solution. researchgate.net This property is critical as it affects the formation of the active layer in devices.

Table 2: Solubility of PCBM in Various Organic Solvents

Solvent Solubility (mg/mL) Source(s)
Chlorobenzene (CB) 59.5 researchgate.net
Chloroform (CF) 28.8 researchgate.net

These examples demonstrate that targeted chemical modifications, from altering side chains to encapsulating atoms within the fullerene cage, are powerful tools for enhancing the solubility of PCBM, thereby facilitating its use in advanced electronic applications. rsc.orgresearchgate.net

Table 3: Compound Names

Abbreviation/Name Full Chemical Name
PCBM rsc.orgrsc.org-phenyl-C61-butyric acid methyl ester
P3HT Poly(3-hexylthiophene)
C60 Buckminsterfullerene
Li@PCBM Lithium-encapsulating rsc.orgrsc.org-phenyl-C61-butyric acid methyl ester

Theoretical and Computational Investigations of 6,6 Phenyl C61 Methyl Hexanoate

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (6,6)-phenyl-C61 methyl-hexanoate and its common analog, researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PCBM), DFT studies have been instrumental in elucidating their fundamental electronic properties. rsc.orgrsc.org These calculations allow for a detailed understanding of orbital energies, charge distribution, and reactivity, which are critical for the material's performance as an electron acceptor in organic solar cells. nih.govossila.com

Frontier Molecular Orbital Analysis (e.g., Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital Energy Level Prediction)

Frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to a molecule's electronic and optical properties. The energy difference between them, the HOMO-LUMO gap, is a crucial parameter that determines the material's band gap.

For PCBM, the HOMO and LUMO energy levels have been established through both experimental and computational methods. nih.govnih.gov The LUMO level indicates the energy at which the molecule accepts an electron, while the HOMO level represents the energy required to remove an electron. As an n-type semiconductor, PCBM is designed to have a relatively low-lying LUMO level to facilitate electron transfer from a donor material. nih.govnih.gov

Computational studies using DFT have predicted these energy levels with considerable accuracy. For instance, a study on PCBM chemically bonded with copper oxide ((CuO)n) clusters showed that the HOMO orbitals of PCBM primarily shifted towards the clusters upon adsorption, leading to a significant reduction in the band gap. researchgate.netrsc.orgtandfonline.com This spatial redistribution of the frontier orbitals is key to understanding charge transfer at interfaces. rsc.org The typical energy values for standalone PCBM are presented in the table below.

PropertyEnergy Level (eV)Source
HOMO ~6.1 eV nih.govresearchgate.netnih.gov
LUMO ~3.7 eV nih.govresearchgate.netnih.gov
Band Gap ~2.4 eVCalculated

Note: These values are for the common analog researchgate.netresearchgate.net-phenyl-C61-butyric acid methyl ester (PCBM) and serve as a close approximation for this compound.

A study on a similar compound, researchgate.netresearchgate.net-Phenyl C61-butyric Acid 3-ethylthiophene (B160659) Ester (PCBE), determined a HOMO of 5.87 eV and a LUMO of 3.91 eV, resulting in a band gap of 1.96 eV, showcasing how side-chain modifications can tune these electronic properties. nih.govnih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the total electrostatic potential on the electron density surface of a molecule. acs.orgrsc.org It provides a powerful tool for understanding molecular reactivity and intermolecular interactions. researchgate.net The MEP map uses a color scale to denote different potential regions:

Red : Indicates regions of negative electrostatic potential, which are electron-rich and susceptible to electrophilic attack. acs.org

Blue : Indicates regions of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. acs.org

Green : Represents areas with neutral or zero potential.

In this compound, an MEP analysis would reveal the electron-rich character of the C60 fullerene cage, making it the primary site for accepting electrons. The phenyl group and the methyl-hexanoate side chain would modulate this potential, influencing solubility and morphology without drastically altering the fundamental acceptor nature of the fullerene core. DFT calculations of the electrostatic potential surface show how the HOMO and LUMO orbitals are distributed across the molecule, giving insight into how it will interact with donor materials and other surrounding molecules in a blend. researchgate.net

Vibrational Frequency Prediction and Normal Mode Analysis

Theoretical vibrational analysis through DFT is a valuable tool for interpreting and predicting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, the vibrational frequencies and their corresponding normal modes (the collective motions of atoms) can be determined.

For PCBM, DFT studies have been used to analyze its vibrational properties. rsc.orgrsc.org These computational investigations can predict the Raman activity of the molecule. A study focusing on the chemical bonding of PCBM with copper oxide clusters found that upon chemical adsorption, the Raman intensity of PCBM was significantly enhanced. researchgate.nettandfonline.com Furthermore, the analysis revealed new normal modes in the Raman spectrum that were a direct consequence of the bond established with the clusters. rsc.orgossila.comtandfonline.com This demonstrates how computational vibrational analysis can not only predict spectra but also explain changes that occur due to intermolecular interactions and chemical bonding at interfaces.

Computational Studies on Charge Transfer Processes

The primary function of this compound in an organic solar cell is to accept and transport electrons. nih.govossila.com Computational studies are vital for understanding the dynamics of charge transfer at the interface between the donor polymer and the fullerene acceptor.

DFT calculations have shown that in PCBM-based systems, the nature of the chemical bonding at an interface governs the charge transfer process. When PCBM interacts with other materials, such as (CuO)n clusters, a spatial redistribution of the frontier orbitals occurs, facilitating charge transfer. rsc.orgrsc.orgtandfonline.com Orbital analysis in such systems revealed that the primary contributions to the chemical bond, and thus the charge transfer pathway, originated from the atoms of the adjoining material (e.g., Cu atoms). researchgate.netossila.com

Furthermore, studies on the interfacial electronic structure between PCBM and a silver (Ag) substrate revealed that the oxygen atoms of the side chain can become positively charged due to electron transfer to the substrate. proquest.com This highlights the active role of the side chain, which is often considered electronically secondary to the fullerene cage, in mediating interfacial charge transfer processes. The efficiency of these processes is reflected in the material's high electron mobility, a parameter that has been measured and is often cited in material specifications. nih.govnih.govnih.gov

Molecular Dynamics (MD) Simulations for Morphological Insights

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. This technique is particularly valuable for gaining insights into the nanoscale morphology of bulk heterojunction (BHJ) blends, which are common in organic solar cells and consist of interpenetrating networks of donor and acceptor materials. tandfonline.comacs.orgacs.org

For the widely studied P3HT:PCBM system, MD simulations have provided atomistic-level details that are challenging to obtain experimentally. tandfonline.com These simulations can model processes like thermal annealing and solvent evaporation to predict the final morphology of the blend. researchgate.netresearchgate.net Key insights from MD simulations include:

Phase Segregation: Simulations show how the donor polymer (like P3HT) and PCBM phase-separate to form distinct domains, which is crucial for efficient charge separation and transport. researchgate.net

Domain Size and Interfacial Area: Coarse-grained MD simulations can estimate average domain sizes and the interface-to-volume ratio, which are critical parameters for device performance. rsc.org

Molecular Orientation and Interaction: MD studies have revealed that P3HT chains tend to wrap around PCBM molecules in the amorphous mixed regions. acs.orgacs.org This specific interaction is believed to be responsible for the partial miscibility of the two components and influences their electronic properties. acs.orgacs.org

Structural Stability: Simulations of crystalline PCBM have shown that its structure, characterized by alternating fullerene-rich and alkyl-rich layers, remains stable even at high temperatures (up to 500 K). rsc.org

By providing a dynamic, atomistic picture of the BHJ morphology, MD simulations help researchers understand how processing conditions influence the final structure and, consequently, the efficiency of the photovoltaic device. tandfonline.comresearchgate.net

Structural and Morphological Research of 6,6 Phenyl C61 Methyl Hexanoate in Blends and Thin Films

Crystalline Structure Analysis and Growth

The arrangement of PCBM molecules in the solid state significantly influences the electronic properties of thin films. Understanding and controlling the crystalline structure is therefore paramount for optimizing device performance.

Investigation of Solvent-Free Crystal Structures

The intrinsic crystalline structure of PCBM, devoid of solvent molecules, is of fundamental importance. The first solvent-free crystal structure of PCBM was determined from o-dichlorobenzene solvates through a process of solvent abstraction and was analyzed using powder diffraction. nih.govrsc.org This breakthrough provided crucial insights into the material's structure-property relationships. nih.govrsc.org

Further research has detailed the crystal structure of high-quality, solvent-free PCBM single crystals. These crystals exhibit a monoclinic structure with four PCBM molecules per unit cell. rsc.org The lattice constants have been determined as a = 1.347 nm, b = 1.51 nm, and c = 1.901 nm, with α = 90°, β = 106.9°, and γ = 90°. wikipedia.org Molecular dynamics simulations based on this experimental model indicate a nearest-neighbor coordination number of 7.0, with the first peak of the fullerene-fullerene radial distribution function centered at 10.05 Å. rsc.org

Interestingly, PCBM can also form solvated crystals with a hexagonal symmetry, which can undergo a crystalline-to-crystalline phase transformation upon thermal annealing. nih.gov This transformation results in a change in morphology from hexagonal to long needle-like crystals. nih.gov

Crystal System Space Group a (nm) b (nm) c (nm) α (°) β (°) γ (°) Formula Units (Z) Reference
MonoclinicP2(1)/n1.3471.511.90190106.9904 wikipedia.org
Hexagonal-------- nih.gov

Methodologies for Single Crystal Growth (e.g., Solvent-Vapor Annealing)

Growing large, high-quality single crystals of PCBM is essential for detailed structural analysis and for fundamental studies of its physical properties. Several methods have been developed to achieve this.

One effective technique is the slow drying of a chlorobenzene (B131634) solution at room temperature, which has been shown to produce large, solvent-free single crystals up to 0.5 mm in size. rsc.org Another approach involves a novel dip-coating procedure in a solvent vapor atmosphere. researchgate.netrsc.org This method has successfully produced highly ordered, hexagonal-shaped PCBM crystals with diameters ranging from 1 to 80 micrometers and thicknesses from 20 to 500 nanometers. researchgate.netrsc.org These crystals exhibit monocrystalline character and possess micron-sized, molecularly flat terraces. researchgate.netrsc.org

Solvent-vapor annealing (SVA) is another powerful technique for controlling crystal growth. researchgate.netresearchgate.net By exposing a thin film to a solvent vapor, the molecules gain mobility, allowing them to self-assemble into more ordered structures. This method has been used to grow large PCBM crystals and to induce transformations in the crystal structure of coordination polymers. researchgate.netrsc.org The choice of solvent and the duration of annealing are critical parameters that influence the final crystal morphology. nih.gov For instance, the liquid-liquid interfacial precipitation method has been used to produce micro-sized PCBM crystals with hexagonal symmetry, with the specific solvent influencing the crystal size and regularity. nih.gov

Analysis of Nanocrystalline Film Formation

In thin films, which are the basis for most electronic devices, PCBM often forms nanocrystalline domains. The formation and characteristics of these nanocrystals are crucial for device function. Amorphous PCBM thin films can undergo cold crystallization when annealed above their glass transition temperature, leading to the formation of crystalline domains and an increase in surface roughness. stanford.edu

The formation of nanocrystalline films is often studied in the context of donor-acceptor blends. For instance, in blends with the donor polymer P3HT, the crystallinity of PCBM is influenced by the blend ratio and processing conditions. stanford.edu While X-ray diffraction may not always detect PCBM crystallites in thin films, their presence can be inferred from changes in the film's optical and electronic properties. researchgate.net The formation of these nanocrystalline domains is a key aspect of the nanomorphology of the active layer.

Nanomorphology and Phase Separation Studies in Donor-Acceptor Blends

In bulk heterojunction solar cells, the active layer consists of an interpenetrating network of electron donor and acceptor materials. The nanomorphology of this blend, including the size of the phase-separated domains and the interfacial area between the donor and acceptor, is a critical determinant of device efficiency.

Impact of Processing Strategies (e.g., Thermal Annealing, Solvent Annealing, Supercritical Carbon Dioxide Annealing) on Morphology

Various processing strategies are employed to control and optimize the morphology of donor-acceptor blends.

Thermal Annealing: This is a widely used technique to improve the performance of polymer-fullerene solar cells. researchgate.netresearchgate.net Annealing a P3HT:PCBM blend at temperatures above the glass transition temperature of PCBM can induce its crystallization. stanford.edu For P3HT:PCBM blends, thermal annealing generally leads to an increase in the crystallinity of the P3HT, which can improve light absorption and charge transport. researchgate.netresearchgate.net However, excessive annealing can lead to the growth of large PCBM domains, which can be detrimental to device performance by reducing the interfacial area required for efficient exciton (B1674681) dissociation. researchgate.net The optimal annealing temperature and time are therefore crucial parameters. researchgate.net

Solvent Annealing: This technique involves exposing the blend film to a solvent vapor, which promotes molecular rearrangement and phase separation. ucla.edu In P3HT:PCBM systems, solvent annealing can induce the formation of a more ordered P3HT structure and a more favorable interpenetrating network, leading to significantly improved device efficiency. ucla.edunih.gov The process can lead to the formation of mesoscopic PCBM crystallites, which act as sinks for excess PCBM, ultimately resulting in a more refined blend morphology. nih.gov The choice of solvent and the duration of the annealing process are critical for achieving the desired morphology. nih.gov

Supercritical Carbon Dioxide Annealing: Supercritical carbon dioxide (scCO2) has been investigated as a processing fluid for polymer blends. researchgate.net While specific research on its application to (6,6)-phenyl-C61 Methyl-hexanoate blends is less common, the general principles suggest it could be a viable method for modifying blend morphology. scCO2 can act as a plasticizer, reducing the viscosity of the polymer blend and potentially facilitating phase separation and crystallization at lower temperatures than traditional thermal annealing. researchgate.net

Research on Domain Size and Interfacial Area in Active Layers

The efficiency of charge generation in a bulk heterojunction solar cell is directly related to the interfacial area between the donor and acceptor materials. Efficient exciton dissociation requires that excitons generated in either the donor or acceptor phase can reach an interface within their diffusion length. This necessitates a fine-scale interpenetrating network with domain sizes on the order of the exciton diffusion length (typically 10-20 nm).

Conversely, efficient charge transport to the electrodes requires continuous pathways of both the donor and acceptor materials. This favors larger, more crystalline domains. Therefore, an optimal morphology represents a trade-off between maximizing the interfacial area for charge generation and providing continuous pathways for charge transport.

Research has shown that processing conditions have a profound impact on domain size. For example, excessive thermal annealing of P3HT:PCBM blends can lead to an increase in domain sizes, which is generally unfavorable for efficient exciton dissociation. researchgate.net Solvent annealing has been shown to be an effective method for creating a favorable morphology with sufficient interfacial area for exciton dissociation while also promoting the formation of ordered polymer domains for efficient charge transport. ucla.edu Techniques like grazing-incidence X-ray scattering (GIXS) are used to characterize the domain sizes and the crystalline orientation within the active layer. researchgate.net

Self-Assembly Mechanisms and Nanosheet Formation

The ability of fullerene derivatives, including this compound, to self-assemble into ordered nanostructures is a critical aspect of their application in organic electronics. This self-organization is governed by a complex interplay of intermolecular forces and processing conditions, leading to the formation of various morphologies, such as nanosheets, nanoribbons, and crystalline aggregates.

The self-assembly of these compounds is fundamentally driven by the amphiphilic nature of the molecules. Fullerene derivatives possess a hydrophobic C60 cage and can be functionalized with various side chains that alter their solubility and interaction with their environment. rsc.org This dual character can lead to aggregation in solution, forming nanosized structures like hollow spherical vesicles. nih.gov For fullerene derivatives with non-polar groups, the tendency to form aggregates is reduced, and they are more likely to exist as isolated molecules in solution. nih.gov

In thin films, particularly in blends with other organic materials like poly(3-hexylthiophene) (P3HT), the self-assembly and resulting morphology are highly dependent on external factors such as the substrate properties. nih.gov The interfacial free energy between the blend and the substrate plays a crucial role in the phase separation and aggregation state of the fullerene derivative. nih.gov For instance, when thin films of a P3HT:PCBM blend are annealed, the nature of the substrate dictates the resulting structure. On hydrophobic substrates, the process promotes the formation of well-defined, nanometric PCBM crystallites. nih.gov Conversely, on hydrophilic substrates, the aggregation tends to result in mostly amorphous microscopic structures. nih.gov These effects are linked to the different polymer chain mobility and the diffusion velocity of the fullerene molecules on various surfaces. nih.gov

A prominent and controlled method for inducing self-assembly is the liquid-liquid interfacial precipitation (LLIP) technique. scispace.comnih.gov This method has been successfully employed to synthesize two-dimensional, ultrathin nanosheets of nih.govnih.gov-phenyl-C61-butyric acid methyl ester (PCBM), a close structural analog of the hexanoate (B1226103) derivative. scispace.comcase.edu The process typically involves creating an interface between a solution of the fullerene derivative (e.g., in chloroform) and a non-solvent (e.g., methanol). scispace.com Mechanical agitation or ultrasonication applied to this interface facilitates the formation of the nanosheets. scispace.com

These 2D nanosheets can serve as precursors for one-dimensional (1D) nanostructures. scispace.comnih.gov Through a simple solvent process involving further ultrasonication, the pre-formed 2D nanosheets can be controllably folded or scrolled into 1D zigzag nanoribbons or nanorods. scispace.comnih.govcase.edu This transformation highlights a hierarchical self-assembly pathway from molecules to 2D sheets and finally to complex 1D structures. The assembly of PCBM molecules into bilayer sheets results in a distinct X-ray diffraction (XRD) peak corresponding to the intermolecular stacking distance. case.edu

Theoretical studies using Density Functional Theory (DFT) provide deeper insight into the intermolecular interactions that drive the initial stages of self-assembly. These calculations on C60-PCBM binary complexes reveal that face-to-face interactions between the fullerene cages and interactions involving the side-chain are crucial for the formation of stable complexes. nih.gov

Research Findings on Self-Assembled Nanostructures

Detailed characterization of these self-assembled structures has provided specific dimensional and structural data. The transformation from 2D nanosheets to 1D nanoribbons yields highly uniform structures with potential applications in enhancing charge transport in photovoltaic devices.

NanostructureSynthesis MethodWidth / DiameterLengthKey Structural FeatureSource
PCBM Nanoribbons Folding of 2D Nanosheets3.8 ± 0.3 nm20 - 400 nmZigzag 1D structure equivalent to four PCBM molecules in width. nih.gov
PCBM Nanorods Scrolling of 2D Nanosheets~10 nm100 - 400 nmScroll-like structure formed from pre-assembled nanosheets. case.edu

This table presents data for nih.govnih.gov-phenyl-C61-butyric acid methyl ester (PCBM), a structurally similar compound, illustrating the dimensions of self-assembled nanostructures.

The stability of these self-assembled complexes can be quantified by their binding energies, as determined by theoretical calculations. These energies indicate strong, non-covalent interactions driving the formation of the aggregates.

Complex Type (C60-PCBM)Interaction TypeCalculated Binding EnergySource
Type I Face-to-face (C60-C60 part of PCBM)Not specified nih.gov
Type II Face-to-face (Fullerene rings)19.8 kcal/mol nih.gov
Type IV Side-chain–C60 interaction23.3 kcal/mol nih.gov

This table shows calculated binding energies for different configurations of C60-PCBM binary complexes, indicating the strength of intermolecular interactions.

Interfacial and Bulk Interactions of 6,6 Phenyl C61 Methyl Hexanoate with Other Materials

Interplay with Conjugated Polymers and Small Molecule Electron Donors

The efficiency of organic solar cells is critically dependent on the nanoscale morphology and the electronic interactions between the electron donor and acceptor materials. PCBM, as a premier electron acceptor, is frequently paired with conjugated polymers and small molecule electron donors to facilitate efficient charge separation and transport. chemborun.com

A widely studied conjugated polymer, poly(3-hexylthiophene) (P3HT), when blended with PCBM, forms the active layer of many bulk heterojunction solar cells. nih.govnih.gov The interaction between P3HT and PCBM is not merely a physical mixture but a complex interplay that governs the formation of distinct donor and acceptor domains. The nature of the substrate, whether hydrophobic or hydrophilic, can influence the phase separation and crystalline structure of the P3HT:PCBM blend. nih.gov For instance, on hydrophobic substrates, thermal annealing promotes the formation of crystalline PCBM nanostructures, whereas on hydrophilic surfaces, more amorphous aggregates are observed. nih.gov This is attributed to differences in interfacial free energy, which affects polymer chain mobility and the diffusion of PCBM molecules. nih.gov

The introduction of oligothiophenes into a polymer:PCBM blend has been shown to enhance photovoltaic performance. nih.gov This improvement is ascribed to better absorption in the UV-vis spectrum and well-aligned cascade energy levels between the components, which facilitates efficient energy transfer. nih.gov

PCBM's high electron mobility and its ability to accept electrons from donor materials like P3HT, PCDTBT, and PTB7 are key to achieving high open-circuit voltage (Voc) and power conversion efficiency (PCE) in bulk heterojunction solar cells. chemborun.com The functionalization of the C60 cage to create PCBM enhances its solubility and allows for better diffusion within the organic matrix compared to pristine fullerenes. chemborun.comchemborun.com

Role in Bulk Heterojunction Device Architectures

The bulk heterojunction (BHJ) architecture is a cornerstone of organic photovoltaic technology, and PCBM has been a central material in its development. In a BHJ device, an interpenetrating network of electron donor and acceptor materials is created, providing a large interfacial area for exciton (B1674681) dissociation. chemborun.comelsevierpure.com PCBM's role as the electron acceptor and transporter is crucial in this architecture. chemborun.comsigmaaldrich.comsigmaaldrich.com

The morphology of the P3HT:PCBM active layer significantly influences device performance. A well-defined, self-assembled pathway for charge transport is essential for high efficiency. nih.gov One method to improve this morphology is by pre-casting a thin, highly crystalline P3HT layer between the PEDOT:PSS layer and the active P3HT:PCBM layer. nih.gov This templating layer enhances the crystallinity of the P3HT within the active layer, leading to a dramatic increase in short-circuit current density and an improvement in power conversion efficiency from 2.98% to 5.14%. nih.gov

Furthermore, PCBM can be utilized as an n-type homologue buffer layer (HBL) between the photoactive layer and the cathode. elsevierpure.com This HBL creates an ideal contact, improving the rectifying ability of the device. elsevierpure.com An interdiffusion phenomenon at the enlarged donor/acceptor interface between the BHJ layer and the n-type HBL can also generate additional photocurrent, leading to a power conversion efficiency enhancement of nearly 40% with a 30 nm thick HBL. elsevierpure.com

The formation of one-dimensional PCBM nanoribbons offers another avenue for optimizing BHJ device architectures. These nanoribbons, with uniform widths on the nanoscale, can serve as ideal electron transport channels due to their high electron mobility and large surface area. scispace.com

Chemical Bonding and Adsorption Studies with Inorganic Materials (e.g., Metal Oxide Clusters)

The interaction of PCBM extends beyond organic materials to inorganic compounds, particularly metal oxides, which can be used as interfacial layers in photovoltaic devices. Understanding the chemical bonding and adsorption at these interfaces is critical for device stability and performance.

Density Functional Theory (DFT) studies have been employed to investigate the chemical bonding between PCBM and copper oxide (CuO)n clusters. researcher.life These computational studies provide insights into the vibrational and electronic properties of the PCBM-(CuO)n interface, which are fundamental to understanding charge transfer mechanisms at the organic/inorganic boundary. researcher.life

In the context of inverted perovskite solar cells, the delamination of the PCBM layer from the perovskite (e.g., CH3NH3PbI3) layer has been identified as a significant degradation pathway. rsc.org To counteract this, a thin layer of titanium oxide (TiOx) can be introduced as a morphology-fixing agent. rsc.org This ~10 nm thick TiOx layer prevents the delamination of PCBM, leading to substantially improved long-term stability of the solar cells. rsc.org The TiOx layer also contributes to increased open-circuit voltage, current density, and fill factor, thereby enhancing the initial device efficiency. rsc.org

The growth of highly ordered, hexagonal-shaped PCBM crystals has been demonstrated on a variety of surfaces, including SiO_x_, gold (Au), and indium tin oxide (ITO). researchgate.net This highlights the versatility of PCBM in forming well-defined interfaces with different inorganic materials, which is crucial for fabricating stable and efficient electronic devices. researchgate.net

Blending with Ternary Additives for Morphological Control and Performance Enhancement

The addition of a small amount of a discotic liquid crystal (DLC) to a P3HT:PCBM blend has been shown to improve the efficiency of BHJ organic photovoltaics. researchgate.net The self-assembling nature and high mobility of the DLC additive contribute to a more favorable morphology of the active layer. researchgate.net For instance, blending 3 wt% of 2,3,6,7,10,11-hexaacetoxytriphenylene (B1338221) (a DLC) into a P3HT:PCBM (1:1.2 w:w) blend resulted in an average power conversion efficiency of 3.97% after thermal annealing, a significant increase from the 3.03% efficiency of the reference device without the additive. researchgate.net

Similarly, the introduction of oligothiophenes as a third component in a polymer:PCBM system can enhance photovoltaic performance. nih.gov The improved performance is attributed to broadened UV-vis absorption and the creation of well-matched cascade energy levels between the three components, which facilitates more efficient energy transfer. nih.gov

These findings demonstrate that the use of ternary additives is a promising strategy for fine-tuning the nanostructure and electronic properties of PCBM-based blends, leading to more efficient organic solar cells.

ParameterP3HT:PCBMP3HT:PCBM with 3 wt% DLC
Power Conversion Efficiency (PCE) 3.03%3.97%
This table summarizes the performance enhancement of a P3HT:PCBM bulk heterojunction solar cell with the addition of a discotic liquid crystal (DLC) additive. Data sourced from researchgate.net.

Degradation and Stability Research of 6,6 Phenyl C61 Methyl Hexanoate

Photodegradation Mechanisms under Light Exposure

Exposure to light is a primary driver of degradation in PCBM. In the presence of both light and oxygen, a process known as photooxidation occurs. rsc.org This leads to the formation of various oxidative defects on the fullerene cage, such as epoxides and diols. rsc.org The presence of these oxidized PCBM species in the active layers of solar cells increases energetic disorder, which in turn creates additional trap states. rsc.org These traps hinder charge carrier transport and increase recombination, ultimately leading to a decrease in the device's open-circuit voltage (Voc), short-circuit current (Jsc), and fill factor (FF). rsc.org

Even in the absence of air, photodegradation can occur through a different mechanism: fullerene dimerization. researchgate.netnih.gov This process, driven by light and thermal stress, involves the [2+2] cycloaddition of two fullerene cages. rsc.org This dimerization alters the molecular structure and can disrupt the carefully engineered morphology of the active layer in a solar cell, thereby impeding its performance. rsc.org

Simulation studies have indicated that a major factor in photodegradation is the increase in the density of mid-gap states within the material's electronic structure. researchgate.net This increase, along with a reduction in charge carrier mobility, contributes significantly to the deterioration of photovoltaic performance by increasing charge recombination and hindering charge collection. researchgate.netscispace.com

Degradation Pathways under Environmental Stressors (e.g., Oxygen, Water, Heat)

Environmental factors such as oxygen, water, and heat play a significant role in the degradation of PCBM. The effects and mechanisms of degradation induced by oxygen and water are notably different. diva-portal.org

Oxygen: Exposure to oxygen, particularly in the presence of light, leads to the photo-oxidation of PCBM. rsc.org This process is a major degradation pathway, where oxygen reacts with the C60 cage. diva-portal.org Studies have shown that aerobic photodegradation can proceed via the formation of a superoxide (B77818) by the photogenerated polaron on the fullerene, which is then followed by further chemical reactions. researchgate.netnih.gov Interestingly, the interaction between molecular oxygen (O2) and PCBM films in the dark is weak and can be reversed by thermal treatment in a vacuum. diva-portal.org However, under illumination, the degradation becomes more severe. researchgate.net Oxygen-induced degradation is a primary cause of performance loss in organic solar cells, leading to a significant reduction in charge mobility. rsc.org

Water: The interaction of water with PCBM is distinct from that of oxygen. Water induces strong and irreversible modifications to the highest occupied molecular orbital (HOMO) structure of PCBM, suggesting a significant chemical interaction. researchgate.net This interaction involves covalent bonding and results in a significant uptake of oxygen into the PCBM film, as confirmed by X-ray photoelectron spectroscopy (XPS). diva-portal.org Unlike oxygen-induced degradation, the changes caused by water are not reversible by heating in a vacuum. diva-portal.org However, in some device architectures, little chemically induced degradation was observed in water atmospheres, though a large, partially reversible dependence of the open-circuit voltage on relative humidity was noted. acs.org

Heat: Thermal stress can also contribute to the degradation of PCBM. Overheating during processing or operation can induce the formation of large PCBM crystals. tum.de This crystallization is a primary reason for device failure as it disrupts the bulk heterojunction morphology essential for efficient charge separation and transport. tum.de Furthermore, thermal annealing can lead to a phase transformation in solvated PCBM crystals, changing their morphology from hexagonal to needle-like structures. nih.gov While controlled thermal annealing is often used to optimize device morphology, prolonged or excessive heat can be detrimental. tum.de

The following table summarizes the effects of different environmental stressors on PCBM:

StressorPrimary Degradation MechanismImpact on PCBMReversibility
Light (Aerobic) Photooxidation (formation of epoxides, diols)Increased energetic disorder, charge trappingIrreversible
Light (Anaerobic) Fullerene DimerizationAltered molecular structure, disrupted morphologyIrreversible
Oxygen Superoxide formation, photooxidation of C60 cageReduced charge mobility, increased recombinationReversible in dark, irreversible under illumination
Water Chemical reaction, covalent bondingIrreversible modification of HOMO structureIrreversible
Heat Crystallization, phase transformationFormation of large crystals, disrupted morphologyIrreversible

Correlation between Molecular Structure and Degradation Rate

The molecular structure of fullerene derivatives has a direct impact on their degradation rate. Research on various isomers of bis-PCBM has revealed clear correlations between specific molecular parameters and stability.

One of the most significant findings is the positive correlation between the device degradation rate under aerobic conditions and the Lowest Unoccupied Molecular Orbital (LUMO) energy of the fullerene isomer. researchgate.netnih.govnih.gov Isomers with a higher-lying LUMO energy tend to degrade faster. nih.gov This supports the theory that aerobic photodegradation proceeds through the formation of a superoxide on the fullerene. researchgate.netnih.gov

The degree of crystallinity of the isomer also plays a role. researchgate.net While crystalline isomers generally exhibit slower degradation than amorphous ones, the LUMO energy can still be a determining factor even among crystalline structures. nih.gov

In the absence of air (anaerobic conditions), the degradation rate is correlated with the molecular structure, specifically the proximity of the side chains in bis-PCBM isomers. rsc.org A shorter distance between the side chains provides a greater opportunity for the formation of fullerene dimers, leading to faster degradation. rsc.org Crystalline isomers, with their close molecular packing, can also facilitate dimer formation. rsc.orgnih.gov In contrast to aerobic degradation, the LUMO level shows no correlation with the rate of anaerobic photodegradation. nih.gov

The table below outlines the relationship between molecular properties and degradation mechanisms.

Molecular PropertyDegradation ConditionCorrelation with Degradation RateDominant Degradation Mechanism
High LUMO Energy Aerobic (with light)PositiveSuperoxide Formation
High Degree of Crystallinity Aerobic (with light)Generally Negative (slower degradation)Superoxide Formation
Short Side-Chain Distance (bis-PCBM) Anaerobic (with light)PositiveFullerene Dimerization
Close Molecular Packing Anaerobic (with light)PositiveFullerene Dimerization

Strategies for Enhancing Intrinsic and Device Stability

Material-Level Strategies:

Chemical Design: A key strategy is the chemical design of fullerene derivatives with improved stability. researchgate.netnih.gov This involves synthesizing molecules with lower LUMO energy levels to reduce susceptibility to aerobic photodegradation. researchgate.netnih.gov

Doping and Additives: The introduction of specific additives can enhance stability. For instance, doping has been shown to improve the crystal quality and thermal stability of perovskite layers in solar cells that use PCBM. mdpi.com Additives can also passivate defects and facilitate electron extraction. researchgate.net

Device Engineering Strategies:

Encapsulation: Protecting the active layers from environmental stressors like oxygen and water is crucial. researchgate.net Encapsulation with appropriate barrier materials can significantly extend the lifetime of devices. researchgate.net

Interfacial Engineering: Modifying the interfaces between different layers in a solar cell can greatly improve stability. Inserting a buffer layer, such as aluminum-doped zinc oxide (AZO), between the PCBM layer and the metal electrode can improve electron extraction and protect the underlying layers. mdpi.com This reduces the energy barrier and enhances charge collection efficiency. mdpi.com Similarly, using alternative electron transport layers like tin oxide (SnO₂) has been suggested to improve photostability. rsc.org

The following table summarizes various strategies for enhancing stability.

StrategyApproachMechanism of Improvement
Chemical Design Synthesize fullerene derivatives with lower LUMO energies.Reduces driving force for superoxide formation. researchgate.netnih.gov
Doping/Additives Incorporate additives into the active or adjacent layers.Improves crystal quality, passivates defects, enhances charge transport. mdpi.comresearchgate.net
Encapsulation Seal the device with barrier materials.Prevents ingress of oxygen and water. researchgate.net
Interfacial Engineering Insert buffer layers (e.g., AZO) between functional layers.Improves energy level alignment, enhances charge extraction, protects underlying layers. mdpi.com
Passivation Treat interfaces with passivating agents.Reduces defect states and surface recombination. researchgate.net

Future Research Trajectories for 6,6 Phenyl C61 Methyl Hexanoate and Its Derivatives

Exploration of Novel and Efficient Synthesis Routes

The conventional synthesis of PCBM, first reported in 1995, involves a two-step process that can suffer from low yields. oup.com This has spurred research into more efficient and scalable production methods. A significant advancement is the development of photoflow synthesis, which utilizes photoirradiation during heating in a continuous flow system. oup.comoup.com This technique offers highly efficient photoirradiation due to a shorter light passage distance and a greater surface area per unit volume compared to traditional batch reactions. oup.comoup.com Researchers have achieved high chemical yields and a productivity of 0.39 g/h using a scaled-up photoflow apparatus. oup.com

Other promising methods include microwave-mediated synthesis, which has been optimized for fullerene functionalization through processes like the Bamford–Stevens and Diels-Alder reactions, leading to higher yields in shorter reaction times. researchgate.net Additionally, a one-step method using sulfur ylide derivatives at room temperature has been developed to directly produce methanofullerenes like PCBM in good yields, avoiding the formation of fulleroid intermediates. researchgate.net Another high-yield method employs geminal dibromide compounds and manganese metal, achieving yields over 90%, although it requires strict inert gas conditions. oup.com

Synthesis MethodKey FeaturesReported Yield/ProductivityReference
Conventional (Hummelen et al.)Two-step reaction involving tosylhydrazone; forms fulleroid intermediate.Low yields reported historically. oup.com
Photoflow SynthesisContinuous flow system with photoirradiation and heating. Efficient light exposure.67% chemical yield; 0.39 g/h productivity. oup.com
Microwave-Mediated SynthesisUtilizes microwave irradiation to accelerate reactions (e.g., Bamford–Stevens, Diels-Alder).Higher yields and shorter reaction times compared to conventional heating. researchgate.net
Sulfur Ylide MethodOne-step [1 + 2] cycloaddition that directly yields methanofullerene.Reported as a "good yield" method. oup.comresearchgate.net
Manganese Metal MethodUses geminal dibromide compounds and excess manganese metal.Yields exceeding 90%. oup.com

Development of Advanced Functionalization for Tailored Performance Parameters

The functionalization of the C60 fullerene cage is a critical strategy for tuning the properties of PCBM and creating new derivatives with tailored performance. By adding specific chemical groups, researchers can modify the molecule's solubility, electronic energy levels, and interaction with other materials in a device. nih.govrsc.org For instance, adding polar functional groups like –COOH, –OH, or –NH2 can improve water solubility and biological activity. nih.gov

In the context of solar cells, functionalization is key to improving power conversion efficiency (PCE) and stability. rsc.org New fullerene derivatives with strategically designed addends can serve not only as acceptors but also as electron selective layers and morphology stabilizers in bulk heterojunction solar cells. rsc.orgresearchgate.net For example, the synthesis of a lithium-encapsulating PCBM derivative (Li@PCBM) created a neutral molecule that can act as an effective n-dopant for other fullerene derivatives. rsc.org When a small amount of Li@PCBM was added to a standard PCBM electron transport layer in a perovskite solar cell, the PCE improved from 5.7% to 9.6%. rsc.org Similarly, fullerene derivatives with bilateral polar pendants have been explored as efficient electron-collecting layers for inverted polymer solar cells, achieving PCEs over 8.85%, which is superior to devices using standard sol-gel ZnO. researchgate.net These examples highlight a clear trend towards designing multi-functional fullerene derivatives where the addend groups are precisely chosen to optimize device performance and stability. rsc.org

Deeper Understanding of Interfacial Dynamics in Complex Multicomponent Systems

The performance of organic solar cells is critically dependent on the nanoscale morphology and electronic processes occurring at the donor-acceptor interface. rsc.orgstrath.ac.uk For the archetypal P3HT:PCBM system, molecular dynamics simulations have revealed that the interface is not static but dynamic, with a characteristic timescale for conformational rearrangements of about 10 nanoseconds. rsc.orgresearchgate.net This dynamic variability leads to a very broad distribution of charge separation (CS) and charge recombination (CR) rates. rsc.orgstrath.ac.uk The electronic structures at the interface can be grouped into "charge-separated" and "charge-bridging" states, each impacting the efficiency of charge generation. rsc.orgresearchgate.net

The introduction of a third component into the active layer, creating a ternary blend, adds another layer of complexity. Adding PCBM to a polymer:non-fullerene acceptor blend can improve miscibility and create more defined nanodomains that facilitate efficient electron-hole dissociation. mdpi.com The PCBM is thought to settle in the region between the polymer donor and the non-fullerene acceptor, creating an effective electron transport network. mdpi.com Understanding these complex multicomponent systems requires advanced simulation techniques. Dissipative Particle Dynamics (DPD) is one such method used to efficiently predict the properties and compositions of complex blends, helping to guide the development of new multifunctional materials. mdpi.com Future research will increasingly rely on these simulations to unravel the intricate relationships between molecular structure, morphology, and interfacial dynamics in these sophisticated systems.

Innovative Strategies for Enhanced Long-Term Operational Stability

A major hurdle for the commercialization of organic solar cells is their limited long-term operational stability. Devices based on PCBM are known to degrade over time through several mechanisms. rsc.org One significant pathway is photo-induced degradation, where PCBM molecules can undergo dimerization, which alters the morphology of the bulk heterojunction and creates charge traps. rsc.org Another issue is the tendency for the donor and acceptor materials to separate into distinct domains, destroying the finely mixed heterojunction required for efficient charge generation. rsc.org Oxidation of fullerene molecules, particularly those that migrate to the surface and are exposed to air, also contributes to performance loss. rsc.orgmdpi.com

Degradation MechanismDescriptionMitigation StrategyReference
Photo-induced DimerizationTwo PCBM molecules bond together under illumination, creating traps and altering morphology.Chemical functionalization to enhance photostability. rsc.org
Phase SeparationDonor (e.g., P3HT) and acceptor (PCBM) molecules separate into large, individual domains over time.Using functionalized fullerenes as morphology stabilizers. rsc.orgrsc.org
OxidationFullerene molecules react with oxygen, especially when exposed to light and air, leading to fragmentation of the cage.Encapsulation; using fullerene derivatives as protective interlayers. rsc.orgmdpi.com
Electrode Atom DiffusionAtoms from the electrode (e.g., Aluminum) diffuse into the active layer, disrupting the heterojunction.Use of buffer/interfacial layers to block diffusion. rsc.org

Computational Design and Predictive Modeling of Next-Generation Fullerene Acceptors

The traditional trial-and-error approach to discovering new materials is being increasingly replaced by computational design and predictive modeling. researchgate.net By using tools like Density Functional Theory (DFT), researchers can calculate the electronic and optical properties of hypothetical molecules before they are ever synthesized. researchgate.netacs.org This allows for the rapid screening of large numbers of potential fullerene derivatives to identify promising candidates for next-generation acceptors. acs.org Key criteria for promising acceptors include low-lying HOMO and LUMO energy levels for efficient charge separation, planar structures to promote intermolecular charge transport, and strong optical absorption in the visible and near-IR spectrum. acs.org

Beyond DFT, machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools. nih.govresearchgate.net By training algorithms on existing datasets of fullerene derivatives and their measured properties, ML models can predict the performance of new, un-synthesized compounds. researchgate.net For example, predictive models have been developed to assess the binding affinity of fullerene derivatives to proteins and to predict photovoltaic efficiency based on electronic parameters. nih.govresearchgate.net These computational methods allow researchers to establish structure-property relationships, which can guide the rational design of new fullerene acceptors with properties superior to those of traditional PCBM. researchgate.net This computational-first approach promises to accelerate the development of new materials for high-efficiency organic solar cells. rsc.orgrsc.org

Q & A

Q. What are the optimal chromatographic methods for separating and purifying PCBM from its derivatives or impurities?

PCBM can be effectively separated using high-performance liquid chromatography (HPLC) with a COSMOSIL NPE column (4.6 mm I.D. × 250 mm) and a mobile phase of toluene/hexane (25:75 v/v) at 1.0 mL/min flow rate. Detection is performed at UV 325 nm, with column temperature maintained at 30°C . This method resolves PCBM from structurally similar esters (e.g., butyl or octyl esters) and unmodified C60. For enhanced solubility, toluene is preferred due to its strong interaction with fullerene derivatives .

Chromatographic Conditions Parameters
ColumnCOSMOSIL NPE
Mobile PhaseToluene/Hexane (25:75)
Flow Rate1.0 mL/min
DetectionUV 325 nm
Temperature30°C

Q. How can UV-Vis spectroscopy be utilized to characterize PCBM in solution?

PCBM exhibits a distinct absorption peak at 328 nm in dichloromethane (CH₂Cl₂), which is critical for quantifying its concentration and assessing purity. This peak is redshifted compared to C60 (absorption at 344 nm) due to the phenyl-methylhexanoate functionalization altering the π-conjugation . For accurate measurements, prepare solutions at concentrations ≤ 0.25 mg/mL to avoid aggregation artifacts .

Q. What solvent systems are recommended for processing PCBM in thin-film applications?

PCBM demonstrates high solubility in toluene, chlorobenzene, and dichlorobenzene (>20 mg/mL). Toluene is particularly suitable for spin-coating due to its moderate evaporation rate, which facilitates uniform film formation in organic photovoltaics (OPVs) . Avoid solvents with low boiling points (e.g., hexane), as rapid evaporation can induce phase separation in polymer blends like P3HT:PCBM .

Advanced Research Questions

Q. How does interfacial engineering address energy-level mismatches between PCBM and metal electrodes in perovskite solar cells?

PCBM’s LUMO level (~-3.7 eV) often misaligns with high-work-function metal electrodes (e.g., Ag, ~-4.3 eV), causing charge accumulation and recombination. Introducing a dipolar phosphate-based interlayer (e.g., 2,4-diamino-6,7-diisopropylpteridine phosphate, DPP) reduces this mismatch by forming a dipole moment at the PCBM/Ag interface. DPP also passivates defects in the perovskite layer, improving charge extraction and thermal stability .

Q. What in situ characterization techniques reveal microstructure evolution in PCBM-based blends during film formation?

Grazing-incidence small-angle X-ray scattering (GISAXS) enables real-time monitoring of P3HT:PCBM phase separation during solvent evaporation. Key parameters include substrate temperature (10–80°C) and solvent choice (e.g., dichlorobenzene). At 25°C, slower evaporation promotes larger polymer domains, enhancing charge transport .

Q. How do ester side-chain modifications (e.g., ethyl, hexyl, or decyl esters) impact PCBM’s electronic properties and device performance?

Lengthening the ester chain (e.g., from methyl to decyl) increases solubility but reduces electron mobility due to steric hindrance. For example, PCBM with a methyl ester exhibits higher electron mobility (~10⁻³ cm²/V·s) compared to hexyl esters (~10⁻⁴ cm²/V·s). However, longer chains improve interfacial compatibility with hydrophobic perovskite layers, reducing pinhole defects .

Q. What thermal stability challenges arise when integrating PCBM into high-temperature processed devices?

PCBM undergoes minimal weight loss (0.5%) at 390°C (TGA data), making it suitable for low-temperature processing (<150°C). However, prolonged annealing above 120°C induces aggregation, degrading its electron-transport properties. To mitigate this, blend PCBM with crosslinkable polymers or use rapid thermal annealing (RTA) protocols .

Methodological Considerations

Q. How can researchers optimize PCBM-based electron transport layers (ETLs) for inverted perovskite solar cells?

  • Doping : Incorporate Lewis base additives (e.g., pyridine) to passivate surface traps in PCBM.
  • Thickness : Maintain ETL thickness at 20–40 nm to balance charge transport and optical transparency.
  • Interfacial Layers : Apply ultrathin (~2 nm) LiF or TiO₂ between PCBM and the electrode to enhance ohmic contact .

Q. What analytical strategies resolve contradictions in reported PCBM/polymer blend efficiencies?

Discrepancies often stem from variations in blend ratios (e.g., P3HT:PCBM at 1:0.8 vs. 1:1.2) and solvent additives (e.g., 1,8-diiodooctane). Use combinatorial screening with high-throughput photoluminescence quenching assays to identify optimal formulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.